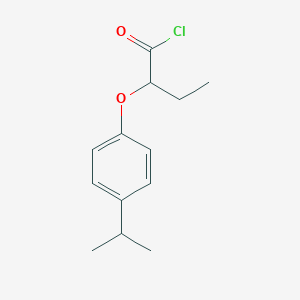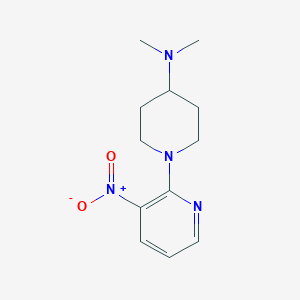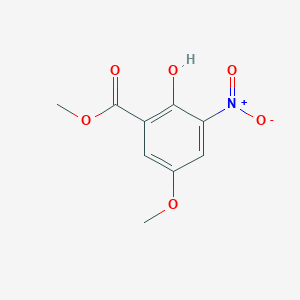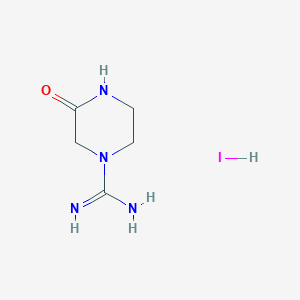
2-(4-Isopropylphenoxy)butanoyl chloride
Descripción general
Descripción
2-(4-Isopropylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C₁₃H₁₇ClO₂ . It has a molecular weight of 240.73 Da .
Synthesis Analysis
There is limited information available on the synthesis of this compound. It is available for purchase as a specialty product for proteomics research .Molecular Structure Analysis
The molecular structure of this compound contains a total of 33 bonds. These include 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .Aplicaciones Científicas De Investigación
Polymer Synthesis and Thermal Response : The use of compounds like 2-(4-Isopropylphenoxy)butanoyl chloride in the synthesis of polymers has been explored. For example, the thermal response of narrow-disperse poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization has been studied, showing significant changes in phase transition temperature with varying molecular weight (Xia et al., 2005).
Pharmaceutical Applications : In medicinal chemistry, hybrids of aspirin containing nitric oxide and hydrogen sulfide-releasing moieties have been synthesized. These hybrids, such as NOSH compounds, demonstrate significant cell growth inhibitory properties in various human cancer cell lines (Kodela et al., 2012).
Chemical Reactions and Catalysis : The compound is also relevant in studies involving chemical reactions like epoxidation of lower olefins with hydrogen peroxide and titanium silicalite. Such reactions are crucial in the synthesis of various organic compounds (Clerici & Ingallina, 1993).
Synthesis of Specific Compounds : In organic synthesis, the production of specific compounds, like 1,4-bis(4-pyridyl)butadiyne, involves processes where similar chemicals play a role. These syntheses are important for creating specialized molecules for further research or application (Delia Ciana & Haim, 1984).
Selective Chemical Reactions : Studies have also focused on selective chemical reactions like methoxy ether cleavage followed by selective acylation, demonstrating the versatility of these types of compounds in organic synthesis (Adogla et al., 2012).
Ionic Liquids and Environmental Impact : Research into ionic liquids, often involving chlorides, focuses on their potential as environmentally benign alternatives to volatile organic solvents. These studies are significant for industrial and laboratory processes, contributing to a better understanding of their environmental impact and applications (Rogers & Voth, 2007).
Mecanismo De Acción
Target of Action
It is known that acyl chlorides, such as 2-(4-isopropylphenoxy)butanoyl chloride, typically react with nucleophiles, which could be a variety of biological targets .
Mode of Action
This compound, being an acyl chloride, is highly reactive. It can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride group . This reaction can occur via different mechanisms, including SN1, SN2, or a tetrahedral (addition-elimination) mechanism .
Pharmacokinetics
The compound’s molecular weight (24073 g/mol ) suggests it could be absorbed and distributed in the body. Its reactivity implies it could be metabolized quickly, and its small size suggests it could be excreted efficiently.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(4-Isopropylphenoxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure, which includes an acyl halogenide and an aromatic ether, allows it to participate in reactions involving nucleophilic substitution and free radical mechanisms
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the cytosolic concentration of chloride ions, which in turn affects various cellular functions such as enzyme activity, cell proliferation, and regulation of epithelial sodium transport . These effects highlight the compound’s importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s structure allows it to participate in nucleophilic substitution reactions, where it can form stable intermediates that influence gene expression and other cellular processes . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . These temporal effects are crucial for designing experiments and interpreting results in proteomics research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as disruptions in cellular metabolism and gene expression . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments
Subcellular Localization
This compound’s subcellular localization is a key factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQNYATXHJZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251812 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-58-8 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)



![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)


![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)